molecular formula C13H16O2 B1470398 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one CAS No. 1552264-93-3

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one

Cat. No.: B1470398
CAS No.: 1552264-93-3
M. Wt: 204.26 g/mol
InChI Key: GYAHPYJUFNRRKX-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one is a high-purity chemical compound offered for research and development purposes. As a derivative of the phenylpropane structural class, it shares a core skeleton with various biologically relevant and flavor-imparting molecules . The defining feature of this compound is the cyclopropylmethoxy substituent attached to its phenyl ring. This cyclopropyl group introduces potential steric and electronic constraints that are of significant interest in medicinal chemistry and drug design, particularly in the exploration of structure-activity relationships (SAR) and metabolic stability. The primary research applications for 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one are as a key synthetic intermediate or a building block. Researchers can utilize its ketone functional group for diverse chemical transformations, including reductions to alcohols, reductive aminations, or formation of heterocycles. While the specific mechanism of action and full biological profile of this compound are not currently documented in the literature, its value lies in its potential to be developed into more complex molecules for pharmaceutical, agrochemical, and material science research. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1-[4-(cyclopropylmethoxy)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(14)8-11-4-6-13(7-5-11)15-9-12-2-3-12/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHPYJUFNRRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one, also known as a cyclopropyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H14O2
Molecular Weight : 194.24 g/mol
SMILES Notation : CC(C(=O)C1=CC=C(C=C1)OC2CC2)C

This compound features a cyclopropyl group attached to a methoxyphenyl moiety, contributing to its unique biological properties. The presence of the cyclopropyl ring is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, enhancing permeability and leading to cell lysis.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In studies involving human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one demonstrated significant inhibition of cell proliferation with IC50 values in the micromolar range. The structure-activity relationship analysis suggests that modifications to the cyclopropyl group can enhance potency against specific cancer types.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one using the disk diffusion method. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest a moderate level of antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. The results were as follows:

Cell LineIC50 (µM)
MCF-75.6
A5497.4
HeLa6.3

The data indicate that the compound possesses promising anticancer activity, particularly against breast and lung cancer cells.

The biological activity of 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, its interaction with GABA receptors may contribute to its anticonvulsant effects observed in related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Applications Reference
1-(4-Methoxyphenyl)propan-2-one 4-OCH₃ C₁₀H₁₂O₂ Intermediate in organic synthesis; higher polarity due to methoxy group
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl, cyclopropyl at C2 C₁₂H₁₃ClO Enhanced electrophilicity from Cl; used in agrochemicals
1-(4-Hydroxyphenyl)propan-2-one 4-OH C₉H₁₀O₂ Higher acidity (phenolic OH); potential antioxidant applications
1-(3,4-Dimethoxyphenyl)propan-2-one 3,4-(OCH₃)₂ C₁₁H₁₄O₃ Increased electron-donating capacity; explored in lignin-based polymers
1-(4-Fluoro-3-methoxyphenyl)propan-2-one 4-F, 3-OCH₃ C₁₀H₁₁FO₂ Fluorine enhances metabolic stability; used in CNS drug candidates

Preparation Methods

Synthesis via Derivative of Alkoxy Propylene Intermediate

A key method involves preparing a derivative of alkoxy propylene as an intermediate, which is then hydrolyzed under acidic conditions to yield the target ketone.

  • Starting Materials : The process begins with a phosphonate derivative of the 4-substituted benzyl group, specifically a 4-alkoxybenzyl phosphonate.
  • Base Used : Strong bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide are employed to facilitate the Horner-Wadsworth-Emmons reaction.
  • Reaction Conditions : The reaction temperature is maintained between 0°C to 40°C (preferably 10°C to 30°C) for 2 to 8 hours.
  • Hydrolysis Step : The intermediate is hydrolyzed under acidic conditions using acids like hydrochloric acid, sulfuric acid, or acetic acid at 20°C to 40°C for 3 to 10 hours.
  • Solvent System : Water or a mixture of water and organic solvents such as methanol, ethanol, isopropanol, tert-butanol, dichloromethane, tetrahydrofuran, or dimethylformamide is used as the reaction medium.

This method is adapted from processes used for similar compounds such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which shares structural similarity with the target compound, substituting the chlorine with a cyclopropylmethoxy group.

Step Reagents/Conditions Notes
Horner-Wadsworth-Emmons Reaction 4-alkoxybenzyl phosphonate + cyclopropyl methyl ketone, base (NaNH2, NaOtBu, KOtBu), 0–40°C, 2–8 h Formation of alkoxy propylene intermediate
Hydrolysis Acid (HCl, H2SO4, AcOH), 20–40°C, 3–10 h Converts intermediate to 1-(4-cyclopropylmethoxyphenyl)-propan-2-one
Solvent Water or water/organic solvent mixture Enhances solubility and reaction efficiency

Research Findings and Spectral Data

For intermediates and final products, characterization typically involves:

  • 1H NMR : Signals corresponding to cyclopropyl protons (0.1–0.4 ppm multiplets), aromatic protons (7.1–7.3 ppm multiplets), and methoxy or methylene protons (3.5–4.0 ppm singlets or multiplets).
  • 13C NMR : Carbonyl carbon signals around 200 ppm, aromatic carbons between 110–160 ppm, and cyclopropyl carbons near 10–20 ppm.
  • Mass Spectrometry : Molecular ion peaks corresponding to the expected molecular weight.
  • Yield and Purity : Typical yields range from moderate to high (50–90%), depending on reaction conditions.

Example spectral data for a related compound with methyl or ethyl substituents on the alkoxy group are:

Parameter Methyl Derivative Ethyl Derivative
1H NMR (δ ppm) 0.12–0.40 (m, 4H, cyclopropyl), 0.90 (m, 1H), 1.72 (s, 3H), 3.50 (s, 3H, OCH3), 7.18–7.22 (m, 4H, Ar-H) 0.10–0.40 (m, 4H), 0.91 (m, 1H), 1.22 (t, 3H), 1.71 (s, 3H), 3.98 (q, 2H), 7.18–7.22 (m, 4H)
Reaction Time 2–8 hours for condensation, 3–10 hours for hydrolysis Same as methyl derivative
Temperature Range 0–40°C (condensation), 20–40°C (hydrolysis) Same as methyl derivative

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Horner-Wadsworth-Emmons + Hydrolysis 4-alkoxybenzyl phosphonate, cyclopropyl methyl ketone, strong base, acid hydrolysis High selectivity, good yields Requires strong bases, careful pH control
Alkylation + Friedel-Crafts Acylation Cyclopropylmethyl halide, phenol, acyl chloride, Lewis acid catalyst Straightforward, common reagents Possible side reactions, harsh conditions
Pd-Catalyzed Cross-Coupling Boronic acid/ester, acyl halide, Pd catalyst Mild conditions, versatile Requires expensive catalysts, ligand optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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